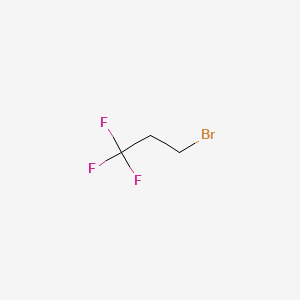
1-Bromo-3-(difluoromethoxy)benzene
Overview
Description
1-Bromo-3-(difluoromethoxy)benzene is an organic compound with the chemical formula C7H5BrF2O . It is a colorless to pale yellow liquid with a distinctive aromatic odor . This compound is used in various fields, including organic synthesis and material science, due to its unique chemical properties.
Mechanism of Action
Target of Action
1-Bromo-3-(difluoromethoxy)benzene is a synthetic compound used in various chemical reactions. It’s commonly used as a building block in the synthesis of more complex molecules .
Mode of Action
The mode of action of this compound is primarily through its reactivity as a synthetic intermediate. The bromine atom in the compound is highly reactive and can participate in various chemical reactions, such as substitution reactions . The difluoromethoxy group (-OCHF2) can also interact with other molecules, contributing to the compound’s reactivity .
Biochemical Pathways
As a synthetic intermediate, this compound doesn’t directly participate in biological pathways. Instead, it’s used to synthesize other compounds that may have biological activity. For example, it can undergo Diels-Alder reactions to yield more complex molecules .
Result of Action
The result of the action of this compound is the formation of new compounds through chemical reactions. The specific products depend on the reaction conditions and the other reactants present .
Preparation Methods
The synthesis of 1-Bromo-3-(difluoromethoxy)benzene typically involves the bromination of 3-(difluoromethoxy)benzene. The reaction conditions often include the use of bromine or a brominating agent in the presence of a catalyst or under specific temperature conditions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
1-Bromo-3-(difluoromethoxy)benzene undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Coupling Reactions: It is often used in cross-coupling reactions, such as Suzuki or Heck reactions, where it reacts with organometallic reagents to form new carbon-carbon bonds.
Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF). Major products formed from these reactions depend on the specific reagents and conditions used but often include various substituted benzene derivatives.
Scientific Research Applications
1-Bromo-3-(difluoromethoxy)benzene has several applications in scientific research:
Biology: The compound can be used in the study of biological pathways and mechanisms, especially those involving halogenated aromatic compounds.
Comparison with Similar Compounds
1-Bromo-3-(difluoromethoxy)benzene can be compared with other similar compounds, such as:
1-Bromo-3-(trifluoromethoxy)benzene: This compound has a trifluoromethoxy group instead of a difluoromethoxy group, which can lead to differences in reactivity and applications.
4-(Difluoromethoxy)benzaldehyde: This compound has an aldehyde group instead of a bromine atom, making it useful in different types of chemical reactions.
3-(Trifluoromethyl)benzaldehyde: Similar to 4-(Difluoromethoxy)benzaldehyde but with a trifluoromethyl group, leading to different chemical properties and uses.
These comparisons highlight the unique properties of this compound, particularly its reactivity and versatility in various chemical reactions and applications.
Properties
IUPAC Name |
1-bromo-3-(difluoromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF2O/c8-5-2-1-3-6(4-5)11-7(9)10/h1-4,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWBDGKNKAFGQQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60371763 | |
| Record name | 3-(Difluoromethoxy)bromobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60371763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
262587-05-3 | |
| Record name | 3-(Difluoromethoxy)bromobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60371763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(Difluoromethoxy)bromobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[4-(benzyloxy)benzyl]-N-phenylamine](/img/structure/B1271831.png)
![5-[4-(diethylamino)phenyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1271832.png)
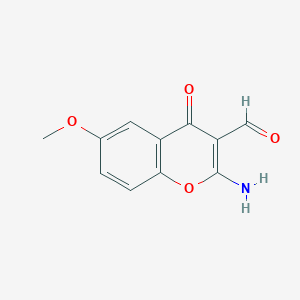
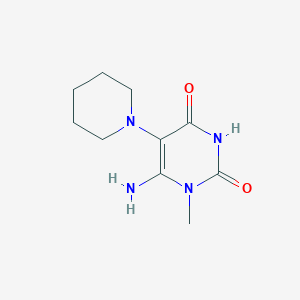
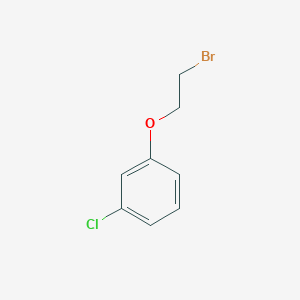

![4-amino-5-[(4-chlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1271851.png)
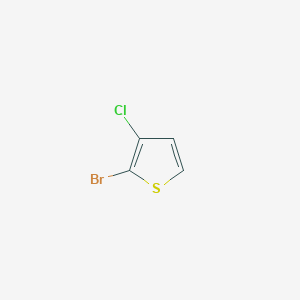

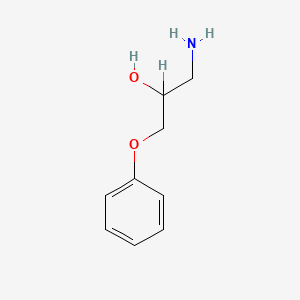
![4-tert-Butylcalix[5]arene](/img/structure/B1271858.png)
